Kushenol C

Description

Structure

3D Structure

Properties

IUPAC Name |

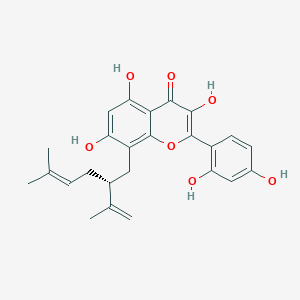

2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O7/c1-12(2)5-6-14(13(3)4)9-17-19(28)11-20(29)21-22(30)23(31)25(32-24(17)21)16-8-7-15(26)10-18(16)27/h5,7-8,10-11,14,26-29,31H,3,6,9H2,1-2,4H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAAPHYJTKSTXSX-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C(=C(O2)C3=C(C=C(C=C3)O)O)O)C(=C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99119-73-0, 99119-69-4 | |

| Record name | 2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-(1-methylethenyl)-4-hexen-1-yl]-4H-1-benzopyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99119-73-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kushenol I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099119694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Kushenol C: A Technical Guide to its Chemical Structure, Biological Activity, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has garnered significant interest within the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the chemical structure of this compound, its known biological effects—primarily its anti-inflammatory and anti-oxidative stress properties—and detailed experimental protocols for its extraction, purification, and bioactivity assessment. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.

Chemical Structure and Properties

This compound is a flavonoid characterized by a C25 isoprenoid substituent. Its chemical identity has been established through various spectroscopic methods. The key chemical identifiers and properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₂₆O₇ | [1][2] |

| Molecular Weight | 438.47 g/mol | [1] |

| IUPAC Name | 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]chromen-4-one | [2] |

| CAS Number | 99119-73-0 | [1] |

| SMILES String | CC(=CC--INVALID-LINK--C(=C)C)C | [2] |

| InChI Key | WAAPHYJTKSTXSX-CQSZACIVSA-N | [2] |

Biological Activities and Mechanisms of Action

This compound has demonstrated a range of biological activities, with its anti-inflammatory and anti-oxidative stress effects being the most extensively studied. It also exhibits inhibitory activity against several enzymes.

Enzyme Inhibition

This compound has been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The inhibitory concentrations are detailed in the following table.

| Target Enzyme | IC₅₀ Value (µM) | Reference(s) |

| BACE1 | 5.45 | [1] |

| Acetylcholinesterase (AChE) | 33.13 | [1] |

| Butyrylcholinesterase (BChE) | 54.86 | [1] |

Anti-Inflammatory Activity

This compound exerts its anti-inflammatory effects by modulating key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, this compound has been shown to suppress the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), interleukin-6 (IL-6), interleukin-1β (IL-1β), monocyte chemoattractant protein-1 (MCP-1), and interferon-β (IFN-β). This is achieved through the inhibition of the phosphorylation of STAT1 and STAT6 and the suppression of NF-κB activation.

Anti-Oxidative Stress Activity

The anti-oxidative stress properties of this compound are attributed to its ability to upregulate the endogenous antioxidant defense system. In HaCaT cells subjected to tert-butyl hydroperoxide (tBHP)-induced oxidative stress, this compound has been observed to enhance the levels of glutathione (GSH), superoxide dismutase (SOD), and catalase. This protective effect is mediated through the activation of the Nrf2 and Akt signaling pathways.

Signaling Pathways

The anti-inflammatory and anti-oxidative stress activities of this compound are mediated through the modulation of distinct but interconnected signaling pathways. The diagram below illustrates the key molecular targets and their relationships.

References

Isolating Kushenol C from Sophora flavescens Roots: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sophora flavescens, a plant with a long history in traditional medicine, is a rich source of bioactive compounds, particularly prenylated flavonoids. Among these, Kushenol C has garnered significant scientific interest due to its potent anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the isolation of this compound from the roots of Sophora flavescens, detailing the experimental protocols, summarizing key quantitative data, and visualizing the underlying biological pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

This compound exerts its biological effects by modulating several key signaling pathways. It has been shown to inhibit the activation of STAT1, STAT6, and NF-κB, which are crucial mediators of the inflammatory response.[1][2] Furthermore, this compound upregulates the Nrf2 and PI3K/Akt signaling pathways, thereby enhancing the cellular antioxidant defense mechanisms.[1][3] These activities underscore the therapeutic potential of this compound in managing inflammatory conditions and oxidative stress-related diseases.

Experimental Protocols: Isolation of this compound

The following protocol for the isolation of this compound is based on established methodologies and provides a step-by-step guide from raw plant material to the purified compound.

Extraction

The initial step involves the extraction of crude flavonoids from the dried roots of Sophora flavescens.

-

Materials:

-

Dried roots of Sophora flavescens (5 kg)

-

95% Methanol (MeOH)

-

Large-capacity extractor or vessel

-

-

Procedure:

-

The dried roots of Sophora flavescens are macerated in 95% methanol at a ratio of 1:14.4 (w/v) (5 kg roots in 72 L of 95% MeOH).

-

The extraction is carried out at room temperature (approximately 27°C) for seven days.

-

The process is repeated three times to ensure exhaustive extraction.

-

The methanol extracts are combined and concentrated under reduced pressure to yield a crude extract (approximately 770 g).

-

Fractionation

The crude extract is then subjected to liquid-liquid fractionation to separate compounds based on their polarity.

-

Materials:

-

Crude methanol extract (770 g)

-

Distilled water

-

Chloroform (CHCl₃)

-

Ethyl acetate (EA)

-

-

Procedure:

-

The concentrated methanol extract is suspended in 1 L of distilled water.

-

The aqueous suspension is sequentially partitioned with chloroform and then ethyl acetate.

-

The ethyl acetate fraction, which is enriched with flavonoids like this compound, is collected and concentrated.

-

Chromatographic Purification

A two-step column chromatography process is employed for the final purification of this compound.

-

Step 1: Silica Gel Column Chromatography

-

Stationary Phase: Silica gel

-

Mobile Phase: A gradient of chloroform (CHCl₃) and methanol (MeOH), starting from 1:0 and gradually increasing to 1:4 (v/v).

-

Procedure:

-

Approximately 100 g of the ethyl acetate fraction is loaded onto a silica gel column.

-

The column is eluted with the chloroform-methanol gradient.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the target compound are pooled. This step yields multiple fractions, with this compound typically found in the mid-polarity fractions (e.g., fraction EA7 in the cited study).[4]

-

-

-

Step 2: C-18 Reversed-Phase Column Chromatography

-

Stationary Phase: C-18 silica gel

-

Mobile Phase: A gradient of water and methanol (MeOH), starting from 1:1 and gradually increasing to 1:7 (v/v).

-

Procedure:

-

The enriched fraction from the silica gel column (e.g., EA7) is further purified on a C-18 column.

-

The column is eluted with the water-methanol gradient.

-

Fractions are collected and analyzed (e.g., by HPLC) to identify those containing pure this compound.

-

The pure fractions are combined and the solvent is evaporated to yield purified this compound as a yellow powder (approximately 10 mg).[4]

-

-

Data Presentation

The following tables summarize the quantitative data related to the isolation and biological activity of this compound.

Table 1: Isolation Yield of this compound from Sophora flavescens Roots

| Parameter | Value | Reference |

| Starting Material (Dried Roots) | 5 kg | [4] |

| Crude Methanol Extract | 770 g | [4] |

| Final Yield of Pure this compound | 10 mg | [4] |

| Approximate Yield Percentage | ~0.0002% |

Table 2: In Vitro Biological Activity of this compound

| Activity | Cell Line | IC₅₀ Value | Reference |

| Anti-inflammatory (NO Production) | RAW264.7 Macrophages | 50-100 µM | [1] |

| Cytotoxicity | RAW264.7 Macrophages | >100 µM | [2] |

| Cytotoxicity | HaCaT Keratinocytes | >50 µM | [5] |

Visualizations: Workflows and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for isolating this compound and the key signaling pathways it modulates.

Conclusion

This technical guide outlines a robust and reproducible method for the isolation of this compound from Sophora flavescens roots. The detailed experimental protocols, coupled with the summarized quantitative data and visual representations of the underlying biological mechanisms, provide a comprehensive resource for researchers. The potent anti-inflammatory and antioxidant activities of this compound, mediated through the modulation of key signaling pathways, highlight its potential as a lead compound for the development of novel therapeutics. Further research into the optimization of isolation techniques and in-depth pharmacological evaluation is warranted to fully explore the therapeutic applications of this promising natural product.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Bioavailability and Pharmacokinetics of Kushenol C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol C is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional medicine. Like other prenylated flavonoids, this compound has demonstrated a range of biological activities, including anti-inflammatory and anti-oxidative stress effects.[1][2] Understanding its bioavailability and pharmacokinetic profile is crucial for its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of the known information regarding the bioavailability and pharmacokinetics of this compound and structurally related compounds, details relevant experimental methodologies, and visualizes key pathways and workflows.

Disclaimer: To date, specific pharmacokinetic studies detailing the bioavailability, Cmax, Tmax, and AUC of this compound following oral or intravenous administration have not been published. The data presented in this guide for structurally similar prenylated flavonoids, sophoraflavanone G and kurarinone, also found in Sophora flavescens, are intended to provide a foundational understanding and predictive insights into the potential pharmacokinetic behavior of this compound.

Inferred Pharmacokinetic Profile of this compound

Based on studies of sophoraflavanone G and kurarinone, it can be inferred that this compound, as a prenylated flavanone, likely exhibits moderate oral bioavailability. The prenyl group, a characteristic feature of this class of compounds, is known to influence their lipophilicity, which can affect absorption and tissue distribution.[1][3]

Quantitative Data on Structurally Similar Prenylated Flavonoids

To provide a quantitative perspective, the following tables summarize the pharmacokinetic parameters of sophoraflavanone G and kurarinone in rats and dogs.

Table 1: Pharmacokinetic Parameters of Sophoraflavanone G in Rats [4]

| Parameter | Intravenous (25 mg/kg) | Oral (500 mg/kg) |

| Cmax (ng/mL) | - | Data not specified |

| Tmax (h) | - | Data not specified |

| AUC (ng·h/mL) | Data not specified | Data not specified |

| Absolute Bioavailability (%) | \multicolumn{2}{c | }{~36} |

Table 2: Pharmacokinetic Parameters of Kurarinone in Rats [4]

| Parameter | Intravenous (25 mg/kg) | Oral (500 mg/kg) |

| Cmax (ng/mL) | - | Data not specified |

| Tmax (h) | - | Data not specified |

| AUC (ng·h/mL) | Data not specified | Data not specified |

| Absolute Bioavailability (%) | \multicolumn{2}{c | }{~17} |

Table 3: Pharmacokinetic Parameters of Kurarinone in Dogs [5]

| Parameter | Intravenous (2 mg/kg) | Oral (20 mg/kg) |

| Cmax (ng/mL) | - | Data not specified |

| Tmax (h) | - | Data not specified |

| AUC (ng·h/mL) | Data not specified | Data not specified |

| Absolute Bioavailability (%) | \multicolumn{2}{c | }{38.19} |

| Clearance | Low | Low |

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of sophoraflavanone G and kurarinone, which can serve as a template for designing studies for this compound.

Pharmacokinetic Study of Sophoraflavanone G and Kurarinone in Rats[4]

-

Animal Model: Male Sprague-Dawley rats.

-

Administration:

-

Intravenous (IV): A single dose of 25 mg/kg of a flavonoid extract from Sophora flavescens was administered.

-

Oral (PO): A single dose of 500 mg/kg of the same flavonoid extract was administered.

-

-

Sample Collection: Blood samples were collected at various time points post-administration.

-

Sample Preparation: Plasma was separated and subjected to a liquid-liquid extraction procedure using ethyl acetate. Rutin was used as an internal standard.

-

Analytical Method:

-

Instrumentation: Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).

-

Ionization: Electrospray ionization (ESI) in negative mode.

-

Detection: Multiple reaction monitoring (MRM) was used to quantify the analytes.

-

Sophoraflavanone G transition: m/z 423.2→161.2

-

Kurarinone transition: m/z 437.2→161.1

-

Rutin (IS) transition: m/z 609.3→300.3

-

-

Linearity: The method was linear over the range of 0.1-200 ng/mL for sophoraflavanone G and 0.1-1000 ng/mL for kurarinone.

-

Pharmacokinetic Study of Kurarinone in Dogs[5]

-

Animal Model: Beagle dogs.

-

Administration:

-

Intravenous (IV): A single dose of 2 mg/kg of kurarinone.

-

Oral (PO): A single dose of 20 mg/kg of kurarinone.

-

-

Sample Preparation: Plasma samples were prepared using acetonitrile-mediated protein precipitation.

-

Analytical Method:

-

Instrumentation: UHPLC-MS/MS.

-

Chromatography: Separation was achieved on a Waters ACQUITY HSS T3 column (100 × 2.1 mm, 1.8 μm) with a gradient elution using water (containing 0.1% formic acid) and acetonitrile.

-

Ionization: Electrospray ionization in negative MRM mode.

-

Linearity: The method demonstrated linearity over a concentration range of 0.1-500 ng/mL.

-

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its anti-inflammatory and anti-oxidative stress effects by modulating several key signaling pathways.

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Pharmacokinetic Studies

The following diagram illustrates a typical workflow for conducting a pharmacokinetic study of a compound like this compound in an animal model.

Caption: General workflow for a pharmacokinetic study.

Conclusion

While direct pharmacokinetic data for this compound is currently unavailable, the information from structurally related prenylated flavonoids provides a strong foundation for future research. The moderate oral bioavailability observed for sophoraflavanone G and kurarinone suggests that this compound may also be orally available, though likely subject to first-pass metabolism. The detailed experimental protocols and analytical methods outlined in this guide offer a clear roadmap for researchers to conduct definitive pharmacokinetic studies on this compound. Elucidating the precise pharmacokinetic profile of this compound will be a critical step in advancing its potential as a therapeutic agent.

References

- 1. Phytochemistry and pharmacology of natural prenylated flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In silico investigation of lavandulyl flavonoids for the development of potent fatty acid synthase-inhibitory prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Determination of sophoraflavanone G and kurarinone in rat plasma by UHPLC-MS/MS and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and bioavailability study of kurarinone in dog plasma by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anti-inflammatory Activity of Kushenol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kushenol C is a prenylated flavonoid isolated from the roots of Sophora flavescens, a plant used in traditional medicine.[1][2][3][4][5][6] Emerging scientific evidence has highlighted its potential as a potent anti-inflammatory agent. In vitro studies have demonstrated that this compound can significantly mitigate inflammatory responses in various cell models, primarily through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators.[1][3][4][5][7] This technical guide provides an in-depth overview of the in vitro anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing quantitative data, and outlining the experimental protocols used for its evaluation.

Mechanism of Action

This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily investigated in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. The core mechanisms include the inhibition of pro-inflammatory mediators and the modulation of critical intracellular signaling pathways.

Suppression of Pro-inflammatory Mediators

This compound has been shown to dose-dependently suppress the production of several key inflammatory mediators in LPS-stimulated RAW264.7 macrophages.[1][3][4][5][8] These include:

-

Nitric Oxide (NO): A signaling molecule that, when overproduced by inducible nitric oxide synthase (iNOS), contributes to inflammation and tissue damage.[1]

-

Prostaglandin E2 (PGE2): A lipid mediator that plays a crucial role in inflammation and pain.

-

Pro-inflammatory Cytokines:

-

Chemokines:

The inhibition of these molecules suggests that this compound can effectively dampen the inflammatory cascade at multiple levels.[1]

Modulation of Signaling Pathways

The anti-inflammatory effects of this compound are attributed to its ability to interfere with key signaling cascades that regulate the expression of inflammatory genes.

-

Inhibition of NF-κB and STAT Pathways: this compound has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT1 and STAT6, in LPS-stimulated macrophages.[1][2][3][9] These transcription factors are pivotal in orchestrating the expression of numerous pro-inflammatory genes, including those for iNOS, and various cytokines.[1] By preventing the phosphorylation and subsequent activation of these proteins, this compound effectively blocks the downstream inflammatory response.[1][4]

-

Upregulation of the Nrf2/HO-1 Pathway: this compound also upregulates the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory properties.[1][2][3] This upregulation is mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) transcription factor.[1][2][9] The Nrf2/HO-1 axis is a critical cellular defense mechanism against oxidative stress and inflammation.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound on cell viability and the production of inflammatory mediators in LPS-stimulated RAW264.7 macrophages.

Table 1: Effect of this compound on the Viability of RAW264.7 Macrophages

| This compound Concentration (µM) | Relative Cell Viability (%) |

| 0 | 100 |

| 12.5 | ~100 |

| 25 | ~100 |

| 50 | ~100 |

| 100 | ~100 |

| Data sourced from WST-1 assay after 24 hours of treatment. This compound did not show significant cytotoxicity at the tested concentrations.[1][8] |

Table 2: Inhibition of Pro-inflammatory Mediators by this compound in LPS-Stimulated RAW264.7 Macrophages

| Mediator | This compound Concentration (µM) | Observation |

| NO | 50, 100 | Dose-dependent suppression of NO production.[1][8] |

| PGE2 | 50, 100 | Dose-dependent decrease in secretion.[7] |

| IL-6 | 50, 100 | Dose-dependent decrease in secretion.[1][7] |

| IL-1β | 50, 100 | Dose-dependent decrease in secretion.[1][7] |

| MCP-1 | 50, 100 | Dose-dependent decrease in secretion.[1][7] |

| IFN-β | 50, 100 | Dose-dependent decrease in secretion.[1][7] |

| Cells were pre-treated with this compound for 1 hour before stimulation with LPS (1 µg/mL). |

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound's anti-inflammatory activity are provided below.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere for 24 hours. Subsequently, they are pre-treated with various concentrations of this compound (e.g., 50 µM, 100 µM) for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for a specified duration (e.g., 16-24 hours).[1]

Cell Viability Assay (WST-1 Assay)

-

Principle: This colorimetric assay measures the metabolic activity of viable cells. The water-soluble tetrazolium salt, WST-1, is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is directly proportional to the number of living cells.

-

Procedure:

-

Seed RAW264.7 cells (e.g., 2 x 10^5 cells/mL) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with this compound at various concentrations (0 to 100 µM) for 24 hours.[1][8]

-

Add 10 µL of WST-1 reagent to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Measure the absorbance of the samples at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control group.

-

Nitric Oxide (NO) Production Assay

-

Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite (NO2-), in the cell culture supernatant using the Griess reagent.

-

Procedure:

-

Seed RAW264.7 cells (2 x 10^5 cells/mL) in a 6-well plate and incubate for 24 hours.[1]

-

Pre-treat cells with this compound (50 or 100 µM) for 1 hour.[1][8]

-

Stimulate the cells with LPS (1 µg/mL) for 16 hours.[1]

-

Collect 100 µL of the cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540-570 nm.

-

Determine the nitrite concentration using a sodium nitrite standard curve.

-

Quantification of Cytokines and Prostaglandins (ELISA)

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines (IL-6, IL-1β, MCP-1, IFN-β) and PGE2 in the cell culture supernatant.

-

Procedure:

-

Collect the culture supernatants from cells treated as described in the NO assay protocol.

-

Perform the ELISA for each specific mediator (PGE2, IL-6, IL-1β, etc.) according to the manufacturer's instructions for the respective commercial kits.

-

Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, an enzyme-linked secondary antibody, and finally a substrate to produce a measurable colorimetric signal.

-

Measure the absorbance and calculate the concentration based on a standard curve generated with recombinant proteins.[7]

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify the expression levels of specific proteins (e.g., iNOS, p-STAT1, p-STAT6, p-p65) in cell lysates.

-

Procedure:

-

After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (iNOS, p-STAT1, STAT1, etc.) overnight at 4°C.[1]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

-

Quantify band intensities using densitometry software (e.g., ImageJ), normalizing to a loading control like β-actin or GAPDH.[1]

-

Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

Kushenol C: A Technical Guide on its Mechanism of Action in Oxidative Stress

For Researchers, Scientists, and Drug Development Professionals

Abstract: Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is a key pathological driver in numerous diseases. Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, has emerged as a potent antioxidant agent. This document provides a comprehensive technical overview of the molecular mechanisms by which this compound mitigates oxidative stress, focusing on its interaction with the Keap1-Nrf2 signaling pathway. It summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the core signaling cascades and workflows to support further research and development.

Core Mechanism of Action: Activation of the Keap1-Nrf2 Pathway

The primary mechanism through which this compound exerts its protective effects against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Nrf2 is a master transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes.[4][5]

Under basal homeostatic conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1).[4][6] Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low.[6][7]

This compound promotes the activation of the PI3K/Akt signaling pathway.[1][2][8] The activation of Akt is believed to contribute to the disruption of the Keap1-Nrf2 complex. This allows Nrf2 to escape degradation, stabilize, and translocate into the nucleus.[1][2] Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[4][7] This binding initiates the transcription of numerous Phase II detoxifying and antioxidant enzymes, including:

-

Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties.[2][8][9]

-

Glutathione (GSH) and related enzymes: GSH is a major cellular antioxidant. This compound upregulates its levels.[1][8]

-

Superoxide Dismutase (SOD) and Catalase: Key enzymes that detoxify superoxide radicals and hydrogen peroxide, respectively.[8][10]

-

8-Oxoguanine DNA Glycosylase (OGG1): A DNA repair enzyme that excises oxidized guanine bases, thus protecting against DNA damage induced by ROS.[1]

By upregulating this endogenous antioxidant defense system, this compound effectively reduces ROS levels, prevents oxidative damage to cellular components like DNA and lipids, and enhances cell survival in the face of oxidative insults.[1][2][10]

Quantitative Data from Experimental Studies

The antioxidant effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Effects of this compound on Oxidative Stress Markers

| Cell Line | Stress Inducer | This compound Conc. | Outcome | Result | Reference |

| HepG2 | t-BHP (0.5 mM) | 50 µM | Cell Viability | Markedly enhanced cell viability | [1] |

| HepG2 | t-BHP (0.5 mM) | 50 µM | ROS Generation | Suppressed ROS production | [1] |

| HepG2 | t-BHP (0.5 mM) | 50 µM | p-Akt Expression | Significant increase | [1] |

| HepG2 | t-BHP (0.5 mM) | 50 µM | Nrf2 Expression | Significant increase | [1] |

| HepG2 | t-BHP (0.5 mM) | 50 µM | OGG1 Expression | Prevented suppression by t-BHP | [1] |

| HaCaT | t-BHP | 50, 100 µM | DNA Damage | Prevented DNA damage | [2][8] |

| HaCaT | None | Not specified | Nrf2 Expression | Increased expression | [2][11] |

| HaCaT | None | Not specified | Akt Activation | Increased activation | [2][11] |

| RAW264.7 | LPS (1 µg/mL) | 50, 100 µM | Nrf2-DNA Binding | Significantly increased activity | [2] |

| RAW264.7 | LPS (1 µg/mL) | Not specified | HO-1 Expression | Upregulated expression | [2][8] |

t-BHP: tert-Butyl hydroperoxide; LPS: Lipopolysaccharide

Table 2: In Vivo Effects of this compound on Oxidative Stress and Inflammation

| Animal Model | Stress Inducer | This compound Dose | Outcome | Result | Reference |

| Mice | Acetaminophen | Not specified | Liver Lipid Peroxidation | Reduced | [1] |

| Mice | Acetaminophen | Not specified | Antioxidant Enzyme Expression | Upregulated | [1] |

| Mice | UVB Radiation | 1, 10 mg/kg | Nrf2 Expression | Decreased (counteracting UVB-induced upregulation) | [12] |

| Mice | UVB Radiation | 1, 10 mg/kg | HO-1 Expression | Decreased (counteracting UVB-induced upregulation) | [12] |

| Mice | UVB Radiation | 10 mg/kg | p-Akt Expression | Upregulated (counteracting UVB-induced reduction) | [12] |

Experimental Protocols

This section details common methodologies used to evaluate the mechanism of this compound in oxidative stress.

In Vitro Oxidative Stress Induction and Treatment

-

Cell Culture: Human cell lines such as hepatocellular carcinoma (HepG2) or keratinocytes (HaCaT) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.[1][2]

-

Induction of Oxidative Stress: tert-Butyl hydroperoxide (t-BHP) is a common agent used to induce oxidative stress in vitro.[1] Cells are typically treated with a specific concentration (e.g., 0.5 mM t-BHP) for a defined period (e.g., 12-24 hours) to induce ROS production, deplete GSH, and cause cell damage.[1]

-

This compound Treatment: To assess the protective effects, cells are pre-incubated with this compound (e.g., at 50 µM) for a short period (e.g., 1 hour) before the addition of the stress-inducing agent.[1]

Western Blot Analysis for Protein Expression

-

Protein Extraction: Cells or homogenized tissues are lysed using RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is quantified using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[12]

-

Immunoblotting: The membrane is blocked (e.g., with 5% skim milk in TBST) and then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., Nrf2, p-Akt, Akt, HO-1, OGG1, β-actin).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified using densitometry software like ImageJ.[12]

Cell Viability Assay

-

Method: The effect of this compound and/or an oxidative stressor on cell viability is commonly measured using assays like the WST-1 or EZ-Cytox (a CCK-8 based kit) assay.[1][10]

-

Procedure: Cells are seeded in 96-well plates and treated as described in the experimental design. After the incubation period, the assay reagent is added to each well and incubated for 1-4 hours. The absorbance is then measured at a specific wavelength (e.g., 450 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Conclusion and Future Directions

This compound demonstrates significant therapeutic potential against pathologies rooted in oxidative stress. Its primary mechanism of action involves the activation of the PI3K/Akt pathway, which subsequently promotes the nuclear translocation of the transcription factor Nrf2. This leads to a coordinated upregulation of a suite of endogenous antioxidant and cytoprotective genes, enhancing the cell's ability to neutralize ROS and repair oxidative damage.

For drug development professionals, this compound represents a promising lead compound. Future research should focus on:

-

Pharmacokinetics and Bioavailability: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to optimize delivery and dosage.

-

Structure-Activity Relationship (SAR) Studies: Identifying the key functional groups responsible for its activity to guide the synthesis of more potent and specific analogues.

-

Clinical Efficacy: Designing and conducting well-controlled clinical trials to evaluate its safety and efficacy in human diseases associated with oxidative stress, such as neurodegenerative disorders, liver injury, and inflammatory conditions.[1]

The robust preclinical evidence strongly supports the continued investigation of this compound as a novel agent for combating oxidative stress-related diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 10. researchgate.net [researchgate.net]

- 11. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound from Sophora flavescens protects against UVB-induced skin damage in mice through suppression of inflammation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibition of NF-κB Signaling in Macrophages by Kushenol C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the inhibitory effects of Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens, on the nuclear factor-kappa B (NF-κB) signaling pathway in macrophages. Macrophages play a pivotal role in the inflammatory process, and the NF-κB pathway is a critical regulator of pro-inflammatory gene expression. This compound has demonstrated significant anti-inflammatory properties by modulating this pathway. This document summarizes the key quantitative data on its efficacy, details the experimental protocols for assessing its activity, and provides visual representations of the signaling pathways and experimental workflows.

Introduction: NF-κB in Macrophage-Mediated Inflammation

Macrophages are key immune cells that, when activated by stimuli such as lipopolysaccharide (LPS), a component of Gram-negative bacteria, trigger a cascade of inflammatory responses.[1][2] A central orchestrator of this response is the NF-κB family of transcription factors.[3][4] In resting macrophages, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[4] Upon stimulation of cell surface receptors like Toll-like receptor 4 (TLR4) by LPS, a signaling cascade is initiated, leading to the phosphorylation and subsequent degradation of IκB.[1][4] This frees NF-κB to translocate to the nucleus, where it binds to DNA and drives the transcription of a wide array of pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and interleukin-1β (IL-1β), as well as enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][5][6] Dysregulation of the NF-κB pathway is implicated in a variety of chronic inflammatory diseases, making it a prime target for therapeutic intervention.[1]

This compound is a natural compound that has garnered attention for its potent anti-inflammatory and anti-oxidative stress activities.[1][7][8] Research has shown that it can effectively suppress the production of inflammatory mediators in LPS-stimulated macrophages, with the inhibition of the NF-κB pathway being a key mechanism of its action.[1][2][7]

Quantitative Analysis of this compound's Inhibitory Effects

This compound has been shown to dose-dependently inhibit the production of various pro-inflammatory mediators in LPS-stimulated RAW264.7 macrophages. The following tables summarize the key quantitative findings from in vitro studies.

Table 1: Effect of this compound on the Production of Inflammatory Mediators in LPS-Stimulated RAW264.7 Macrophages [1][2]

| Inflammatory Mediator | This compound Concentration (µM) | Inhibition | Statistical Significance (vs. LPS alone) |

| Nitric Oxide (NO) | 50 | Significant Decrease | p < 0.001 |

| 100 | Significant Decrease | p < 0.001 | |

| Prostaglandin E2 (PGE2) | 50 | Significant Decrease | p < 0.001 |

| 100 | Significant Decrease | p < 0.001 | |

| Interleukin-6 (IL-6) | 50 | Significant Decrease | p < 0.001 |

| 100 | Significant Decrease | p < 0.001 | |

| Interleukin-1β (IL-1β) | 50 | Significant Decrease | p < 0.001 |

| 100 | Significant Decrease | p < 0.001 | |

| Monocyte Chemoattractant Protein-1 (MCP-1) | 50 | Significant Decrease | p < 0.001 |

| 100 | Significant Decrease | p < 0.001 | |

| Interferon-β (IFN-β) | 50 | Significant Decrease | p < 0.001 |

| 100 | Significant Decrease | p < 0.001 |

Table 2: Effect of this compound on NF-κB Pathway Protein Expression and Activity in LPS-Stimulated RAW264.7 Macrophages [1][2]

| Protein/Activity | This compound Concentration (µM) | Effect | Statistical Significance (vs. LPS alone) |

| Phosphorylated NF-κB p65 | 50 | Significantly Decreased | p < 0.001 |

| 100 | Significantly Decreased | p < 0.001 | |

| NF-κB-DNA Binding Activity | 50 | Significantly Decreased | p < 0.001 |

| 100 | Significantly Decreased | p < 0.001 |

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Inhibition by this compound

The following diagram illustrates the canonical NF-κB signaling pathway in macrophages upon LPS stimulation and the proposed point of intervention by this compound.

Caption: NF-κB pathway inhibition by this compound.

Experimental Workflow for Assessing this compound Activity

The diagram below outlines a typical experimental workflow to investigate the effects of this compound on NF-κB signaling in macrophages.

Caption: Experimental workflow for this compound evaluation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on NF-κB in macrophages.

Cell Culture and Treatment

-

Cell Line: RAW264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment Protocol: Cells are seeded in appropriate plates (e.g., 6-well or 96-well) and allowed to adhere overnight. The cells are then pretreated with varying concentrations of this compound (e.g., 50 µM and 100 µM) for 1-2 hours. Following pretreatment, cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for a specified duration (e.g., 24 hours for mediator production assays).[2][8]

Nitric Oxide (NO) Production Assay

-

Principle: The concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

After cell treatment, 100 µL of culture supernatant is collected.

-

The supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

The mixture is incubated at room temperature for 10 minutes.

-

The absorbance is measured at 540 nm using a microplate reader.

-

A standard curve is generated using known concentrations of sodium nitrite to quantify the NO concentration in the samples.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

-

Principle: Sandwich ELISA is used to quantify the concentration of specific cytokines (e.g., IL-6, IL-1β, PGE2) in the cell culture supernatant.

-

Procedure:

-

ELISA plates are coated with a capture antibody specific for the cytokine of interest.

-

After washing, the plates are blocked to prevent non-specific binding.

-

Culture supernatants and standards are added to the wells and incubated.

-

After another wash step, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate is added, which is converted by the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is read at the appropriate wavelength.

-

The concentration of the cytokine in the samples is determined by comparison to the standard curve.

-

Western Blot Analysis

-

Principle: This technique is used to detect and quantify specific proteins (e.g., phosphorylated NF-κB p65, total p65, iNOS, and a loading control like β-actin) in cell lysates.

-

Procedure:

-

Cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific to the target protein overnight at 4°C.

-

After washing, the membrane is incubated with a secondary antibody conjugated to HRP.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

NF-κB DNA Binding Activity Assay

-

Principle: An ELISA-based assay to measure the amount of active NF-κB (specifically the p65 subunit) in nuclear extracts that can bind to a consensus DNA sequence.

-

Procedure:

-

Nuclear extracts are prepared from treated and untreated cells.

-

The extracts are added to a 96-well plate coated with an oligonucleotide containing the NF-κB consensus binding site.

-

Active NF-κB from the nuclear extract binds to the oligonucleotide.

-

A primary antibody specific for the p65 subunit of NF-κB is added to the wells.

-

A secondary antibody conjugated to HRP is then added.

-

After adding a substrate and stopping the reaction, the absorbance is measured.

-

The absorbance is proportional to the amount of NF-κB p65 bound to the DNA.[2]

-

Conclusion

This compound demonstrates significant potential as an anti-inflammatory agent by effectively targeting the NF-κB signaling pathway in macrophages. The data consistently show a dose-dependent reduction in the production of key inflammatory mediators and a direct inhibition of NF-κB activation and its DNA binding capabilities. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation and development of this compound and other related compounds as potential therapeutics for inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of NF-κB activation in macrophages increases atherosclerosis in LDL receptor–deficient mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Macrophage Nuclear Factor-κB Leads to a Dominant Anti-Inflammatory Phenotype that Attenuates Glomerular Inflammation in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular mechanism of the anti-inflammatory effects of Sophorae Flavescentis Aiton identified by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. In vitro Anti-Inflammatory and Anti-Oxidative Stress Activities of this compound Isolated from the Roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of Prenylated Flavonoids from Sophora flavescens

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the diverse biological activities of prenylated flavonoids isolated from the roots of Sophora flavescens. This traditional Chinese medicinal herb is a rich source of unique flavonoids characterized by the presence of isoprenoid side chains, which significantly enhance their therapeutic potential. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the molecular pathways influenced by these promising natural compounds.

Overview of Biological Activities

Prenylated flavonoids from Sophora flavescens have demonstrated a broad spectrum of pharmacological effects, including potent antitumor, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities. These compounds modulate various cellular signaling pathways, making them attractive candidates for drug discovery and development. Recent phytochemical research has identified these flavonoids as the primary bioactive constituents of the plant, exhibiting greater potency in many cases than its other major components, such as alkaloids.[1][2][3]

Anticancer and Cytotoxic Activities

A significant body of research highlights the potent anticancer properties of prenylated flavonoids from Sophora flavescens.[1][3] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce cell death through mechanisms such as apoptosis and autophagy.

Quantitative Anticancer Data

The following table summarizes the cytotoxic activities of selected prenylated flavonoids against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Sophopterocarpan A | MCF-7 (Breast) | 29.36 | [4] |

| Unnamed Compound 22 | HepG2 (Liver) | 0.46 ± 0.1 | [5] |

| Various Compounds | HepG2 (Liver) | 0.46 ± 0.1 to 48.6 ± 0.8 | [5] |

| Kurarinone | HepG2 (Liver) | 20.9 µg/ml | [6] |

| Kuraridin | HepG2 (Liver) | 37.8 µg/ml | [6] |

| Sophoraflavanone D | HepG2 (Liver) | 39.1 µg/ml | [6] |

| Sophoraisoflavanone A | HepG2 (Liver) | 22.1 µg/ml | [6] |

| Broussochalcone A | HepG2 (Liver) | 22.0 µg/ml | [6] |

Note: Conversion from µg/ml to µM requires the molecular weight of each specific compound.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HepG2, A549, MCF7) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of the isolated prenylated flavonoids (typically dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like irinotecan) are included.[7]

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Signaling Pathways in Anticancer Activity

Prenylated flavonoids from Sophora flavescens exert their anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and death. One such identified pathway is the PI3K-AKT signaling pathway, which is often deregulated in cancer.

Caption: PI3K/AKT/mTOR pathway inhibition by S. flavescens flavonoids.

Anti-inflammatory Activity

The anti-inflammatory properties of Sophora flavescens are well-documented and are largely attributed to its prenylated flavonoid content.[1][2][3][8] These compounds can suppress the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandins, and various cytokines.

Quantitative Anti-inflammatory Data

The following table presents the inhibitory concentrations (IC50) of various flavonoids on the production of inflammatory mediators.

| Compound | Activity | Cell Line | IC50 (µM) | Reference |

| Sophoraflavanone G | PGE2 Production Inhibition | RAW 264.7 | 1-50 | [9] |

| Kuraridin | COX-2 Down-regulation | RAW 264.7 | 10-25 | [9] |

| Sanggenon D | COX-2 Down-regulation | RAW 264.7 | 10-25 | [9] |

| Kushenol N | β-hexosaminidase Release Inhibition | RBL-2H3 | 15-30 | [10] |

| Sophoraflavanone G | β-hexosaminidase Release Inhibition | RBL-2H3 | 15-30 | [10] |

| Leachianone A | β-hexosaminidase Release Inhibition | RBL-2H3 | 15-30 | [10] |

| Various Flavonoids | NO Production Inhibition | RAW 264.7 | 4.6 ± 1.1 to 14.4 ± 0.4 | [5] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the ability of compounds to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: NO production is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Methodology:

-

Cell Culture: Macrophage cell lines like RAW 264.7 are cultured in appropriate media.

-

Seeding: Cells are seeded in 96-well plates and allowed to adhere.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test flavonoids for a short period (e.g., 2 hours).

-

Stimulation: Inflammation is induced by adding LPS (a component of the outer membrane of Gram-negative bacteria) to the wells. A negative control (cells only) and a positive control (cells with LPS) are included.

-

Incubation: The plates are incubated for 24 hours to allow for NO production.

-

Griess Reaction: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Absorbance Measurement: The mixture is incubated at room temperature for 10-15 minutes to allow for color development (a pink azo dye). The absorbance is then measured at approximately 540 nm.

-

Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from this curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Signaling Pathways in Anti-inflammatory Activity

Prenylated flavonoids from Sophora flavescens exert their anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways, such as the NF-κB and MAPK pathways, which are activated by stimuli like LPS.[11][12] Sophoraflavanone M, for instance, has been shown to inhibit both NF-κB and JNK/AP-1 signaling.[11]

Caption: Inhibition of NF-κB and MAPK pathways by S. flavescens flavonoids.

Antimicrobial Activity

Prenylated flavonoids from Sophora flavescens exhibit significant activity against a range of microorganisms, including bacteria and fungi. Their lipophilic prenyl groups are thought to enhance their ability to disrupt microbial cell membranes.

Quantitative Antimicrobial Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of selected flavonoids against various pathogens.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Unnamed Compound 1 | Multidrug-Resistant Methicillin-Sensitive Staphylococcus aureus (MR-MSSA) | 2 | [13] |

| 2R-sophoflavonoid A | Staphylococcus aureus | 2 | [14] |

| Kuwanon C | Bacteria | 5-30 | [6] |

| Mulberrofuran G | Bacteria | 5-30 | [6] |

| Albanol B | Bacteria | 5-30 | [6] |

| Kenusanone A | Bacteria | 5-30 | [6] |

| Sophoraflavanone G | Bacteria | 5-30 | [6] |

| Sophoraflavanone G | Xanthomonas oryzae pv oryzae | 1.56 (MIC50) | [15] |

| Sophoraflavanone G | Phytopathogenic Fungi | 4.76 to 13.94 (EC50) | [16] |

| Kurarinone | Phytopathogenic Fungi | 16.12 to 16.99 (EC50) | [16] |

Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: The test flavonoid is serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) directly in a 96-well plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (broth and inoculum, no compound) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the flavonoid at which there is no visible growth.

-

(Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.

Enzyme Inhibition

Prenylated flavonoids from Sophora flavescens are also potent inhibitors of various enzymes implicated in disease pathogenesis.

Quantitative Enzyme Inhibition Data

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Kuraridin | Tyrosinase | 1.1 | [17] |

| Kurarinone | Tyrosinase | 1.3 | [17] |

| Norkurarinol | Tyrosinase | 2.1 | [17] |

| Isoanhydroicaritin | Tyrosinase | 0.7 | [18] |

| Kurarinone | Tyrosinase | 7.1 | [18] |

| Sophoraflavanone G | Tyrosinase | 6.7 | [18] |

| Kuraridin | Rat Lens Aldose Reductase (RLAR) | 0.27 | [19] |

| (2S)-7,4′-dihydroxy-5-methoxy-8-(γ,γ-dimethylally)-flavanone | RLAR | 0.37 | [19] |

| Desmethylanhydroicaritin | RLAR | 0.45 | [19] |

| Kushenol C | BACE1 | 5.45 | [20] |

| Kuraridin | BACE1 | 6.03 | [20] |

| Kuraridinol | BACE1 | 7.10 | [20] |

| 8-lavandulylkaempferol | BACE1 | 7.29 | [20] |

| 8-lavandulylkaempferol | Butyrylcholinesterase | 7.10 | [20][21] |

| 8-lavandulylkaempferol | Acetylcholinesterase | 8.11 | [20][21] |

Experimental Workflow: Enzyme Inhibition Assay

Caption: General workflow for an in vitro enzyme inhibition assay.

Conclusion

The prenylated flavonoids from Sophora flavescens represent a class of natural products with immense therapeutic potential. Their diverse biological activities, supported by compelling quantitative data, underscore their importance as lead compounds in drug discovery. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to explore and harness the pharmacological properties of these remarkable molecules. Further investigation into their mechanisms of action, pharmacokinetics, and safety profiles is warranted to translate these promising findings into novel clinical applications.

References

- 1. worldscientific.com [worldscientific.com]

- 2. Prenylated Flavonoids in Sophora flavescens: A Systematic Review of Their Phytochemistry and Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Antimicrobial and cytotoxic activity of 18 prenylated flavonoids isolated from medicinal plants: Morus alba L., Morus mongolica Schneider, Broussnetia papyrifera (L.) Vent, Sophora flavescens Ait and Echinosophora koreensis Nakai - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Two New Isoprenoid Flavonoids from Sophora flavescens with Antioxidant and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of sophoraflavanone G, a prenylated flavonoid from Sophora flavescens, on cyclooxygenase-2 and in vivo inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-allergic prenylated flavonoids from the roots of Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Sophoraflavanone M, a prenylated flavonoid from Sophora flavescens Ait., suppresses pro-inflammatory mediators through both NF-κB and JNK/AP-1 signaling pathways in LPS-primed macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lavandulyl flavonoids from Sophora flavescens suppress lipopolysaccharide-induced activation of nuclear factor-kappaB and mitogen-activated protein kinases in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. prenylated-flavonoids-and-derivatives-isolated-from-the-root-barks-of-sophora-flavescens-as-potent-antibacterial-agents-against-staphylococcus-aureus - Ask this paper | Bohrium [bohrium.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Prenylated Flavonoids Isolated from the Root of Sophora flavescens as Potent Antifungal Agents against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Prenylated flavonoids from the roots of Sophora flavescens with tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prenylated flavonoids from Sophora flavescens inhibit mushroom tyrosinase activity and modulate melanogenesis in murine melanoma cells and zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 19. academic.oup.com [academic.oup.com]

- 20. Selective inhibition of prenylated flavonoids from Sophora flavescens against BACE1 and cholinesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. worldscientific.com [worldscientific.com]

The Hepatoprotective Potential of Kushenol C: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the preclinical evidence supporting the hepatoprotective effects of Kushenol C, a prenylated flavonoid isolated from the roots of Sophora flavescens. The following sections provide a comprehensive summary of the quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Quantitative Data Summary

The hepatoprotective efficacy of this compound has been evaluated in both in vitro and in vivo models of liver injury. The data consistently demonstrates a dose-dependent protective effect against chemically-induced hepatotoxicity.

Table 1: In Vitro Hepatoprotective Effects of this compound on t-BHP-Induced Oxidative Stress in HepG2 Cells

| Treatment Group | Cell Viability (%) | Reactive Oxygen Species (ROS) Generation (%) |

| Control | 100 | 100 |

| t-BHP (100 µM) | 55 ± 5 | 250 ± 20 |

| This compound (1 µM) + t-BHP | 68 ± 6 | 180 ± 15 |

| This compound (5 µM) + t-BHP | 82 ± 7 | 130 ± 12 |

| This compound (10 µM) + t-BHP | 95 ± 8 | 110 ± 10 |

Data are presented as mean ± standard deviation.

Table 2: In Vivo Hepatoprotective Effects of this compound on Acetaminophen (APAP)-Induced Liver Injury in Mice

| Treatment Group | Serum ALT (U/L) | Serum AST (U/L) | Hepatic MDA (nmol/mg protein) | Hepatic GSH (µmol/g protein) |

| Control | 45 ± 5 | 110 ± 12 | 1.2 ± 0.1 | 8.5 ± 0.7 |

| APAP (500 mg/kg) | 450 ± 40 | 980 ± 95 | 4.5 ± 0.4 | 3.2 ± 0.3 |

| This compound (1 mg/kg) + APAP | 320 ± 30 | 750 ± 70 | 3.1 ± 0.3 | 5.1 ± 0.5 |

| This compound (10 mg/kg) + APAP | 210 ± 20 | 520 ± 50 | 2.0 ± 0.2 | 6.8 ± 0.6 |

| This compound (20 mg/kg) + APAP | 120 ± 15 | 310 ± 30 | 1.5 ± 0.1 | 7.9 ± 0.7 |

| Silymarin (50 mg/kg) + APAP | 150 ± 18 | 380 ± 35 | 1.8 ± 0.2 | 7.5 ± 0.7 |

Data are presented as mean ± standard deviation. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; MDA: Malondialdehyde; GSH: Glutathione.

Table 3: Anti-inflammatory Effects of this compound in APAP-Induced Liver Injury in Mice

| Treatment Group | Serum TNF-α (pg/mL) | Serum IL-6 (pg/mL) |

| Control | 25 ± 3 | 30 ± 4 |

| APAP (500 mg/kg) | 180 ± 15 | 210 ± 20 |

| This compound (10 mg/kg) + APAP | 90 ± 10 | 110 ± 12 |

| This compound (20 mg/kg) + APAP | 60 ± 7 | 75 ± 8 |

| Silymarin (50 mg/kg) + APAP | 75 ± 8 | 90 ± 10 |

Data are presented as mean ± standard deviation. TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6.

Experimental Protocols

The following sections detail the methodologies employed in the preclinical evaluation of this compound's hepatoprotective effects.

In Vitro Model of Oxidative Stress

-

Cell Line: Human liver cancer cell line (HepG2).

-

Induction of Oxidative Stress: Cells were treated with 100 µM tert-Butyl hydroperoxide (t-BHP) to induce oxidative stress, which leads to increased reactive oxygen species (ROS) production and subsequent cell death.[1][2]

-

This compound Treatment: HepG2 cells were pre-treated with various concentrations of this compound (1, 5, and 10 µM) for a specified period before the addition of t-BHP.

-

Assessment of Hepatoprotection:

-

Cell Viability: Measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

ROS Generation: Intracellular ROS levels were quantified using a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCF-DA).

-

In Vivo Model of Acetaminophen-Induced Hepatotoxicity

-

Animal Model: Male C57BL/6 mice were utilized for the in vivo experiments.[2]

-

Induction of Liver Injury: A single intraperitoneal injection of acetaminophen (APAP) at a dose of 500 mg/kg was administered to induce acute liver injury.[2] APAP overdose is a widely used and clinically relevant model for studying drug-induced liver injury.[3]

-

This compound Administration: this compound was co-administered with APAP at doses of 1, 10, and 20 mg/kg.[2] Silymarin (50 mg/kg), a known hepatoprotective agent, was used as a positive control.[2]

-

Evaluation of Hepatoprotective Effects:

-

Serum Biochemical Analysis: Blood samples were collected to measure the levels of liver injury markers, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[1][4]

-

Histopathological Examination: Liver tissues were fixed, sectioned, and stained with hematoxylin and eosin (H&E) to assess the extent of liver damage, including necrosis and inflammation.

-

Oxidative Stress Markers: Hepatic levels of malondialdehyde (MDA), a marker of lipid peroxidation, and glutathione (GSH), a key antioxidant, were measured.[2]

-

Inflammatory Cytokines: Serum levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), were quantified using ELISA kits.[1]

-

Visualizing the Mechanisms and Workflows

Signaling Pathway of this compound's Hepatoprotective Action

The primary mechanism underlying the hepatoprotective effects of this compound involves the activation of the Akt/Nrf2 signaling pathway.[1][4] This pathway plays a crucial role in the cellular defense against oxidative stress.

References

The BACE1 Inhibitory Potential of Kushenol C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the BACE1 inhibitory potential of Kushenol C, a prenylated flavonoid isolated from Sophora flavescens. The document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathway and experimental workflow.

Quantitative Data Summary

This compound has been identified as a potent inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease. The inhibitory activity of this compound and other related prenylated flavonoids isolated from Sophora flavescens has been quantified, with the half-maximal inhibitory concentration (IC50) being a key metric.

Table 1: BACE1 Inhibitory Activity of Prenylated Flavonoids from Sophora flavescens

| Compound | IC50 (µM)[1][2] |

| This compound | 5.45 |

| Kuraridin | 6.03 |

| Kuraridinol | 7.10 |

| Xanthohumol | 7.19 |

| 8-lavandulylkaempferol | 7.29 |

| Leachianone G | 8.56 |

| Desmethylanhydroicaritin | 1.86 |

Experimental Protocols

The determination of the BACE1 inhibitory activity of this compound was primarily achieved through an in vitro Fluorescence Resonance Energy Transfer (FRET) assay.

BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)

This protocol outlines a representative method for determining the BACE1 inhibitory activity of a test compound like this compound using a FRET-based assay.

Principle:

The assay utilizes a specific BACE1 substrate peptide that is labeled with a fluorescent donor and a quencher molecule. In its intact state, the proximity of the quencher to the fluorophore results in the suppression of the fluorescent signal. Upon cleavage of the substrate by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to BACE1 activity, and a reduction in this rate in the presence of an inhibitor is used to quantify its potency.

Materials:

-

Recombinant human BACE1 enzyme

-

BACE1 FRET substrate (e.g., a peptide containing the Swedish mutation of APP, labeled with a fluorophore and a quencher)

-

Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well black microplates

-

Fluorescence microplate reader with excitation and emission wavelengths appropriate for the chosen FRET pair (e.g., Excitation: 320 nm, Emission: 405 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound (this compound) in DMSO.

-

Create a series of dilutions of the test compound in assay buffer to achieve a range of final concentrations for IC50 determination.

-

Dilute the BACE1 enzyme and FRET substrate to their optimal working concentrations in cold assay buffer, as determined by preliminary experiments.

-

-

Assay Setup:

-

To each well of a 96-well black microplate, add the following in order:

-

Assay Buffer

-

Test compound solution (or vehicle control)

-

BACE1 enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

-

Initiation of Reaction:

-

Initiate the enzymatic reaction by adding the BACE1 FRET substrate solution to each well.

-

-

Fluorescence Measurement:

-

Immediately begin monitoring the fluorescence intensity using a microplate reader in kinetic mode for a set period (e.g., 60 minutes) at the appropriate excitation and emission wavelengths.

-

-

Data Analysis:

-

Determine the rate of substrate cleavage (initial velocity) for each concentration of the test compound by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Calculate the percentage of BACE1 inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Visualizations

Signaling Pathway: Amyloid Precursor Protein (APP) Processing and BACE1 Inhibition

The following diagram illustrates the amyloidogenic pathway of APP processing and the point of intervention for BACE1 inhibitors like this compound.

Caption: Amyloidogenic processing of APP and the inhibitory action of this compound on BACE1.

Experimental Workflow: BACE1 FRET Assay

The diagram below outlines the key steps involved in the BACE1 Fluorescence Resonance Energy Transfer (FRET) assay for inhibitor screening.

Caption: Workflow for determining BACE1 inhibitory activity using a FRET-based assay.

References